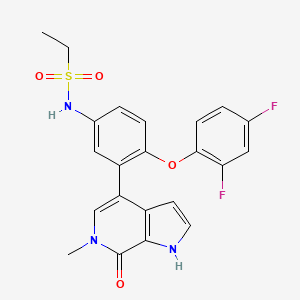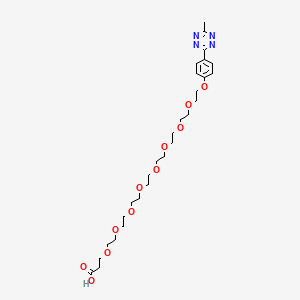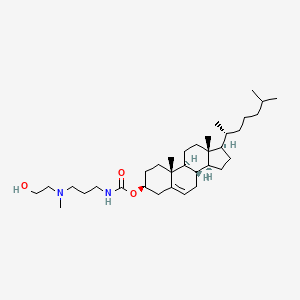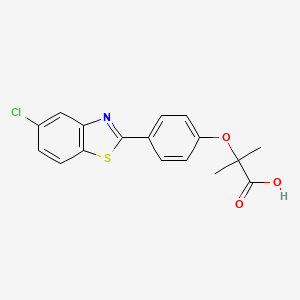
Mivebresib
Übersicht
Beschreibung
Mivebresib is a novel compound that functions as a pan-inhibitor of bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in the regulation of gene expression, particularly in cancer pathogenesis. By inhibiting BET proteins, this compound induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Wirkmechanismus
Target of Action
Mivebresib (ABBV-075) is a potent and orally active inhibitor of the Bromodomain and Extra Terminal domain (BET) proteins . BET proteins, including BRD4, are the primary targets of this compound . These proteins play crucial roles in transcriptional regulation, which is relevant to cancer pathogenesis .
Mode of Action
This compound interacts with its targets by binding to the bromodomains of BET proteins, particularly BRD4, with a Ki of 1.5 nM . This binding inhibits the function of BET proteins, disrupting the transcriptional regulation in cancer cells .
Biochemical Pathways
The inhibition of BET proteins by this compound affects various biochemical pathways involved in cancer pathogenesis . For instance, it has been suggested that this compound inhibits M1 polarization via interrupting the p300/BRD4/HIF1A axis . .
Pharmacokinetics
In terms of pharmacokinetics, this compound has been found to be rapidly absorbed with a Tmax of 2-6 hours and a terminal half-life of approximately 15-20 hours . The pharmacodynamic effects of this compound were found to be proportional to dose and drug exposure . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in cancer cells . In clinical studies, this compound has demonstrated antitumor activity in vitro and in xenograft models of acute myeloid leukemia (AML) and other solid tumors . Some patients with malignant solid tumors observed stable disease after treatment with this compound .
Action Environment
It’s worth noting that the safety, tolerability, and preliminary antitumor activity of this compound have been evaluated in different dosing schedules , suggesting that the regimen could potentially influence the drug’s efficacy.
Biochemische Analyse
Biochemical Properties
Mivebresib interacts with BET proteins, which play crucial roles in transcriptional regulation relevant to cancer pathogenesis . It binds to the bromodomains of BET proteins, including BRD2, BRD3, BRD4, and BRDT . This interaction disrupts protein-protein interaction between BET proteins and acetylated histones and transcription factors, thereby inhibiting the expression of some growth-promoting genes .
Cellular Effects
This compound has shown to influence cell function by causing apoptosis of cancer cells in vitro . It has demonstrated antitumor activity in preclinical models of acute myeloid leukemia, multiple myeloma, KRAS-mutant NSCLC, prostate cancer, and breast cancer . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the bromodomains of BET proteins . This binding interaction disrupts the protein-protein interaction between BET proteins and acetylated histones and transcription factors, leading to the inhibition of the expression of some growth-promoting genes .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . It has shown to have a tolerable safety profile, and stable disease was observed in some patients with malignant solid tumors
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Vorbereitungsmethoden
The synthesis of mivebresib involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial production methods for this compound are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Mivebresib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und so seine chemischen Eigenschaften verändern.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Mivebresib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Rolle von BET-Proteinen bei der Genregulation und Epigenetik zu untersuchen.
Biologie: Forscher verwenden this compound, um die Mechanismen der Apoptose von Krebszellen und die Rolle von BET-Proteinen bei verschiedenen biologischen Prozessen zu untersuchen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die Bromodomänen von BET-Proteinen bindet und so deren Interaktion mit acetylierten Histonen hemmt. Diese Hemmung stört die transkriptionelle Regulation von Onkogenen und anderen Genen, die am Überleben und der Proliferation von Krebszellen beteiligt sind. Die primären molekularen Zielstrukturen von this compound sind die BET-Familienproteine, darunter BRD2, BRD3 und BRD4 .
Vergleich Mit ähnlichen Verbindungen
Mivebresib ist unter den BET-Inhibitoren einzigartig durch seine potente und selektive Hemmung von BET-Proteinen. Ähnliche Verbindungen umfassen:
JQ1: Ein weiterer BET-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
INCB-057643: Ein BET-Inhibitor mit strukturellen Ähnlichkeiten zu this compound, aber unterschiedlicher biologischer Aktivität.
ABBV-744: Ein selektiver BET-Inhibitor mit einem anderen Bindungsprofil im Vergleich zu this compound
This compound zeichnet sich durch seine hohe Potenz und sein günstiges Sicherheitsprofil aus, das in klinischen Studien beobachtet wurde .
Eigenschaften
IUPAC Name |
N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONXGFGWSSFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445993-26-9 | |
| Record name | Mivebresib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIVEBRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














